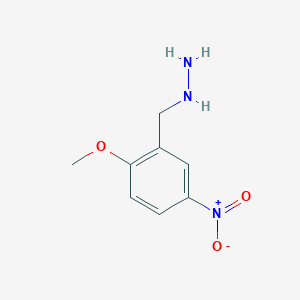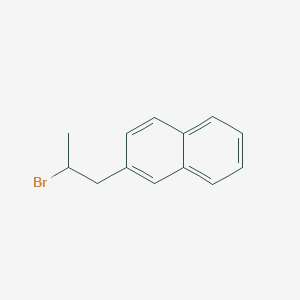
2-(2-Bromopropyl)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromopropyl)naphthalene is an organic compound with the molecular formula C13H13Br It is a derivative of naphthalene, where a bromopropyl group is attached to the second carbon of the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(2-Bromopropyl)naphthalene can be synthesized through a multi-step process. One common method involves the bromination of naphthalene to form 2-bromonaphthalene, followed by a Friedel-Crafts alkylation reaction with 1-bromopropane. The reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Bromopropyl)naphthalene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of 2-(2-hydroxypropyl)naphthalene or other substituted derivatives.
Oxidation: Formation of 2-(2-oxopropyl)naphthalene.
Reduction: Formation of 2-propylnaphthalene.
Aplicaciones Científicas De Investigación
2-(2-Bromopropyl)naphthalene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of organic semiconductors and other advanced materials.
Medicinal Chemistry: It is explored for its potential use in the synthesis of pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of 2-(2-Bromopropyl)naphthalene in chemical reactions involves the formation of a reactive intermediate, such as a carbocation or radical, depending on the reaction conditions. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond . In oxidation reactions, the compound undergoes electron transfer processes leading to the formation of oxidized products .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromonaphthalene: A precursor in the synthesis of 2-(2-Bromopropyl)naphthalene.
2-(3-Bromopropyl)naphthalene: A structural isomer with the bromopropyl group attached to the third carbon of the naphthalene ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which influences its reactivity and applications. The position of the bromopropyl group affects the compound’s electronic properties and steric interactions, making it distinct from its isomers and other brominated naphthalene derivatives .
Propiedades
Fórmula molecular |
C13H13Br |
|---|---|
Peso molecular |
249.15 g/mol |
Nombre IUPAC |
2-(2-bromopropyl)naphthalene |
InChI |
InChI=1S/C13H13Br/c1-10(14)8-11-6-7-12-4-2-3-5-13(12)9-11/h2-7,9-10H,8H2,1H3 |
Clave InChI |
DSZVHHSWRZEFKO-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CC2=CC=CC=C2C=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2-Bromo-4-chlorophenyl)methyl]piperazine](/img/structure/B13599081.png)
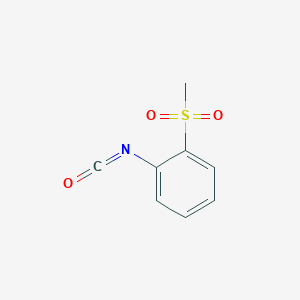



![(2-Aminoethyl)(methyl)[(quinolin-3-yl)methyl]aminedihydrochloride](/img/structure/B13599124.png)
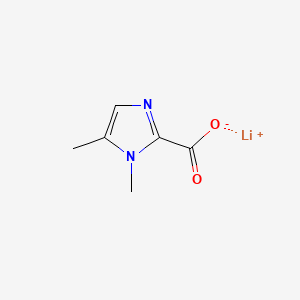
![1-[(2-Chloro-3-methylphenyl)methyl]piperazine](/img/structure/B13599136.png)
![[3-(Pyrazin-2-yloxy)propyl]amine](/img/structure/B13599138.png)
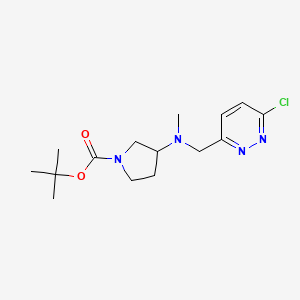
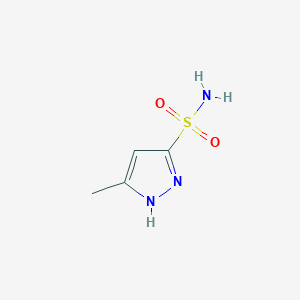
![2-[2-(2,5-Dichlorothiophen-3-yl)ethyl]-1,4,5,6-tetrahydropyrimidin-5-ol hydrochloride](/img/structure/B13599174.png)
amine](/img/structure/B13599175.png)
